Cas no 2228118-66-7 (2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid)

2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid 化学的及び物理的性質
名前と識別子
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- 2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid
- Valine, 4,4,4-trifluoro-3-methyl-
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- インチ: 1S/C6H10F3NO2/c1-5(2,6(7,8)9)3(10)4(11)12/h3H,10H2,1-2H3,(H,11,12)/t3-/m1/s1
- InChIKey: YBSHXRKELRZQIN-GSVOUGTGSA-N
- SMILES: C(O)(=O)[C@H](C(C)(C)C(F)(F)F)N
じっけんとくせい
- 密度みつど: 1.297±0.06 g/cm3(Predicted)
- Boiling Point: 205.5±40.0 °C(Predicted)
- 酸度系数(pKa): 1.97±0.12(Predicted)
2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1971141-0.1g |
2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid |
2228118-66-7 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1971141-0.5g |
2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid |
2228118-66-7 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1971141-2.5g |
2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid |
2228118-66-7 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1971141-5.0g |
2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid |
2228118-66-7 | 5g |
$5635.0 | 2023-05-31 | ||
Enamine | EN300-1971141-1g |
2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid |
2228118-66-7 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1971141-5g |
2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid |
2228118-66-7 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1971141-1.0g |
2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid |
2228118-66-7 | 1g |
$1944.0 | 2023-05-31 | ||
Enamine | EN300-1971141-0.25g |
2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid |
2228118-66-7 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1971141-0.05g |
2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid |
2228118-66-7 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1971141-10g |
2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid |
2228118-66-7 | 10g |
$4236.0 | 2023-09-16 |
2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acidに関する追加情報
Research Brief on 2-Amino-4,4,4-trifluoro-3,3-dimethylbutanoic Acid (CAS: 2228118-66-7): Recent Advances and Applications
2-Amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid (CAS: 2228118-66-7) is a fluorinated amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and physicochemical properties. Recent studies have explored its potential as a building block for peptide-based therapeutics, enzyme inhibitors, and other bioactive molecules. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, applications, and mechanistic insights.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid via a multi-step route involving asymmetric hydrogenation and fluorination. The authors reported a high enantiomeric excess (>98%) and yield (85%), making it a viable candidate for large-scale production. The compound's steric and electronic properties were found to enhance the metabolic stability of peptide analogs, particularly in protease-rich environments.
In a related development, researchers at the University of Tokyo investigated the incorporation of this amino acid into antimicrobial peptides. The trifluoromethyl and dimethyl groups were shown to significantly improve lipophilicity and membrane permeability, leading to enhanced activity against drug-resistant bacterial strains (Bioorganic & Medicinal Chemistry Letters, 2024). These findings suggest its potential as a key structural motif in next-generation antibiotics.
Another groundbreaking application was reported in Nature Chemical Biology (2023), where 2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid was used to develop allosteric inhibitors of protein-protein interactions. The compound's rigid conformation and fluorine atoms facilitated selective binding to hydrophobic pockets, offering new avenues for targeting undruggable proteins in cancer and neurodegenerative diseases.
Ongoing clinical trials are evaluating derivatives of this amino acid as modulators of glutamate receptors, with preliminary data showing promise for treating neurological disorders (Journal of Neuroscience, 2024). The compound's ability to cross the blood-brain barrier while maintaining stability represents a significant advancement in CNS drug development.
In conclusion, 2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid (CAS: 2228118-66-7) has emerged as a versatile scaffold with applications ranging from antimicrobial agents to CNS therapeutics. Future research directions include exploring its use in PROTACs and other targeted protein degradation technologies, as well as further optimization of its synthetic routes for industrial-scale production.
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